molecular formula C10H12O3 B1346572 2-[(4-Methoxyphenoxy)methyl]oxirane CAS No. 2211-94-1

2-[(4-Methoxyphenoxy)methyl]oxirane

Cat. No.: B1346572
CAS No.: 2211-94-1
M. Wt: 180.2 g/mol
InChI Key: AVWGFHZLPMLKBL-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenoxy)methyl]oxirane is an organic compound with the molecular formula C10H12O3. It is a member of the epoxide family, characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenoxy)methyl]oxirane typically involves the reaction of 4-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The general

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWGFHZLPMLKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305536
Record name 4-Methoxyphenyl glycidyl ether
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2211-94-1
Record name 4-Methoxyphenyl glycidyl ether
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Record name Benzene, 1-(2,3-epoxypropoxy)-4-methoxy-
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Record name 4-Methoxyphenyl glycidyl ether
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Record name 2,3-epoxypropyl 4'-methoxyphenyl ether
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Record name 2-[(4-Methoxyphenoxy)methyl]oxirane
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Synthesis routes and methods I

Procedure details

A solution of NaOH (0.35 g) in 10 mL of water was added to a mixture of 4-methoxyphenol (1.10 g, 8.5 mmol) and epichlorohydrin (0.80 mL, 10.2 mmol). The mixture was heated at 100° C. for 3 h. After cooling, the mixture is taken up with AcOEt (50 mL). The organic phase was separated, washed with brine, dried over Na2SO4 and evaporated under reduced pressure. The crude residue was chromatographed (Petroleum ether/AcOEt, 4:1, as eluent) to afford pure compound in 48% yield. 1H NMR (CDCl3): δ 2.73-2.75 (m, 1H), 2.89 (app t, 1H), 3.31-3.36 (m, 1H), 3.76 (s, 3H), 3.88-3.93 (m, 1H), 4.14-4.20 (m, 1H), 6.81-6.88 (m, 4H).
Name
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-methoxyphenol (1.0 g, 8.0 mmol) and epichlorohydrin (3.7 g, 40.0 mmol) were dissolved in acetone (20 mL). K2CO3 (2.2 g, 16.0 mmol) was added and the mixture was heated at 70° C. for 24 h. The reaction mixture was concentrated in vacuo. The residue was dissolved 100 mL of EtOAc, washed with 100 mL water, dried over MgSO4 and filtered. The mixture was evaporated to dryness and the residue was purified using column chromatography (2:1, hexane:ethyl acetate) to afford compound 6.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Glycidyl 4-methoxyphenyl ether used in synthesizing biologically active compounds?

A1: Glycidyl 4-methoxyphenyl ether acts as a crucial starting material for constructing the tetrahydrofuran ring, which mimics the glycerol backbone found in biologically relevant molecules like diacylglycerols (DAGs) and phorbol esters [, , , ]. This structural similarity allows researchers to design and synthesize compounds that can potentially interact with enzymes like Protein Kinase C (PKC).

Q2: Can you explain the role of Glycidyl 4-methoxyphenyl ether in developing PKC ligands?

A2: Researchers utilized Glycidyl 4-methoxyphenyl ether to create a series of substituted tetrahydrofurans designed to mimic the pharmacophores of phorbol esters, potent PKC ligands []. By varying the substituents on the tetrahydrofuran ring derived from Glycidyl 4-methoxyphenyl ether, researchers investigated structure-activity relationships and identified structural features crucial for PKC binding affinity. This approach highlights the compound's utility in developing novel PKC modulators for potential therapeutic applications.

Q3: How does the stereochemistry of compounds derived from Glycidyl 4-methoxyphenyl ether affect their biological activity?

A3: The stereochemistry of the synthesized tetrahydrofuran derivatives significantly influences their binding affinity for PKC [, ]. For example, in a study focusing on 4'-C-ethynyl-2',3'-dideoxynucleoside analogues, only the β-D-enantiomer, derived from Glycidyl 4-methoxyphenyl ether, exhibited activity against HIV reverse transcriptase, while the β-L-enantiomer was inactive []. This emphasizes the importance of controlling stereochemistry during synthesis to achieve desired biological effects.

Q4: Beyond PKC ligands, are there other applications for compounds synthesized using Glycidyl 4-methoxyphenyl ether?

A4: Yes, Glycidyl 4-methoxyphenyl ether has been employed as an initiator in living free radical polymerization reactions with titanocene complexes and Sn as a reducing agent []. This process allows the synthesis of linear and multi-arm atactic polystyrene with functional -OH groups. This application demonstrates the versatility of Glycidyl 4-methoxyphenyl ether in material science and polymer chemistry.

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